2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-(2-hydroxyethyl)-3-methyl-
Description
Historical Evolution of Thiadiazine-Based Pharmacophores
The exploration of 1,3,5-thiadiazines began in the mid-20th century with the synthesis of simple derivatives like 3,5-diphenyl-1,3,5-thiadiazine-2-thione, which exhibited modest antifungal activity. Early studies focused on their tautomeric behavior and capacity to act as hydrogen-bond donors, laying the groundwork for understanding structure-activity relationships (SAR). By the 1980s, researchers recognized that alkylation or arylation at the N-3 and N-5 positions significantly altered biological potency. For instance, introducing methyl groups improved metabolic stability, while aromatic substituents enhanced binding to bacterial enzymes.
A pivotal advancement emerged with the incorporation of hydroxyl-containing side chains, as seen in the 2-hydroxyethyl group of the subject compound. This modification, first reported in the early 2000s, addressed solubility limitations inherent to earlier thiadiazine derivatives. Comparative studies demonstrated that hydroxylated analogs exhibited 2–4-fold greater antimicrobial efficacy against Staphylococcus aureus and Escherichia coli compared to nonpolar variants. The synergy between the thiadiazine core and hydrophilic substituents underscored the scaffold’s potential for antibiotic development, particularly amid rising multidrug resistance.
Table 1: Key Milestones in Thiadiazine Pharmacophore Development
Positional Isomerism and Electronic Configuration in Thiadiazine Derivatives
Positional isomerism profoundly influences the electronic and steric properties of thiadiazine derivatives. In 1,3,5-thiadiazines, the sulfur atom occupies the 1-position, flanked by nitrogen atoms at 3 and 5. This arrangement creates a dipole moment of approximately 2.1 Debye, favoring interactions with electrophilic regions of biological targets. By contrast, 1,2,4-thiadiazine isomers exhibit reduced dipole strengths (1.3–1.7 Debye), limiting their applicability in charge-mediated binding.
The tetrahydro configuration in 2H-1,3,5-thiadiazine-2-thione imposes a chair-like conformation, minimizing ring strain and optimizing orbital overlap between sulfur’s lone pairs and the thioketone π-system. Density functional theory (DFT) calculations reveal that the 2-thione group reduces the LUMO energy by 0.8 eV compared to oxadiazine analogs, enhancing electrophilicity and nucleophilic attack susceptibility. Substituents further modulate these properties:
- The 2-hydroxyethyl group at C-5 introduces hydrogen-bonding capacity (donor: O–H; acceptor: thioketone S), critical for binding to bacterial dihydrofolate reductase.
- The methyl group at N-3 exerts a +I effect, increasing electron density at N-5 and stabilizing transition states during ring-opening reactions.
Electronic Effects of Substituents
| Substituent | Position | Electronic Contribution | Biological Consequence |
|---|---|---|---|
| 2-Hydroxyethyl | C-5 | Polar, H-bond donor/acceptor | Enhanced target affinity |
| Methyl | N-3 | Electron-donating (+I effect) | Metabolic stability |
| Thioketone (C=S) | C-2 | Electrophilic center | Covalent enzyme inhibition |
These features collectively enable the compound to inhibit microbial growth at MIC values of 8–16 µg/mL, outperforming earlier generations of thiadiazine derivatives.
Properties
CAS No. |
63906-70-7 |
|---|---|
Molecular Formula |
C6H12N2OS2 |
Molecular Weight |
192.3 g/mol |
IUPAC Name |
5-(2-hydroxyethyl)-3-methyl-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C6H12N2OS2/c1-7-4-8(2-3-9)5-11-6(7)10/h9H,2-5H2,1H3 |
InChI Key |
ZWCSWKXHGUBZAK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CN(CSC1=S)CCO |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tetrahydro-1,3,5-thiadiazine-2-thiones, including the target compound, typically involves a one-pot reaction of:
- Primary amines (e.g., methylamine for the 3-methyl substituent)
- Carbon disulfide (CS2)
- Potassium hydroxide (KOH) as a base
- Formaldehyde (usually 30% aqueous solution)
- Hydroxyalkyl primary amines (e.g., ethanolamine for the 2-hydroxyethyl substituent)
This method exploits the formation of dithiocarbamate salts from primary amines and carbon disulfide under basic conditions, followed by cyclization with formaldehyde and a second amine to form the thiadiazine ring.
Detailed Stepwise Procedure
Formation of Dithiocarbamate Salt:
- An aqueous solution of methylamine (20 mmol) is mixed with potassium hydroxide (20%, 20 mmol).
- Carbon disulfide (20 mmol) is added dropwise with stirring.
- The mixture is stirred for 3–4 hours at room temperature to form the dithiocarbamate intermediate.
Cyclization with Formaldehyde and Hydroxyalkyl Amine:
- Formaldehyde (30%, 40 mmol) is added to the reaction mixture and stirred for 1 hour.
- The filtrate is then added to a phosphate buffer solution (pH ~7) containing ethanolamine (20 mmol).
- The mixture is stirred for 2–3 hours, then cooled overnight.
- Acidification with 15% hydrochloric acid precipitates the pure tetrahydro-1,3,5-thiadiazine-2-thione derivative.
Reaction Scheme Summary
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Methylamine + KOH + CS2, aqueous, stir 3-4h | Formation of methyl dithiocarbamate salt |
| 2 | Add formaldehyde, stir 1h | Intermediate formation |
| 3 | Add ethanolamine in phosphate buffer, stir 2-3h, cool overnight | Cyclization to thiadiazine-2-thione ring |
| 4 | Acidify with 15% HCl, filter, wash, dry | Pure 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-(2-hydroxyethyl)-3-methyl- |
Analytical Characterization
Spectroscopic Data
- FT-IR: Characteristic absorption bands include:
- O–H stretch around 3310 cm⁻¹
- C=S stretch near 710 cm⁻¹
- ¹H NMR (400 MHz, CD3OD):
- Signals corresponding to the hydroxyethyl protons and methyl substituent confirm the structure.
- Melting Point: 130–132 °C, consistent with literature values.
Purity and Yield
- Typical yields achieved are approximately 67% for this compound.
- Purity is confirmed by thin-layer chromatography (TLC) and melting point analysis.
- The compound is soluble in dichloromethane, facilitating purification.
Variations and Derivatives
The general method allows for substitution at the 3-position with various alkyl or aryl groups by changing the initial primary amine. For example:
| Compound | Starting Amine | Yield (%) | Melting Point (°C) | Solvent Solubility |
|---|---|---|---|---|
| 5-(2-Hydroxyethyl)-3-methyl-1,3,5-thiadiazinane-2-thione | Methylamine | 67 | 130–132 | DCM |
| 5-(2-Hydroxyethyl)-3-propyl-1,3,5-thiadiazinane-2-thione | Propylamine | 85 | 110 | DCM |
| 3-Butyl-5-(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione | Butylamine | 75 | 77 | DCM |
| 3-Benzyl-5-(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione | Benzylamine | 80 | 64 | DCM |
| 5-(2-Hydroxyethyl)-3-phenyl-1,3,5-thiadiazinane-2-thione | Aniline derivative | 80 | 142 | Ethanol |
This versatility is leveraged for synthesizing metal complexes with enhanced biological activities.
Industrial and Patent-Related Considerations
- The patented processes emphasize the use of dithiocarbamate salts and their conversion with formaldehyde and amines in aqueous media.
- Solvents inert to the reaction components, such as water or dimethylformamide, are preferred.
- The compounds have applications in antimicrobial treatments and as additives in textile processing for microbial resistance.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | Methylamine, ethanolamine, KOH, CS2, formaldehyde |
| Reaction medium | Aqueous solution with phosphate buffer |
| Temperature | Room temperature, stirring 3–4 h + 1–3 h |
| pH | Basic during dithiocarbamate formation, neutral phosphate buffer for cyclization |
| Isolation | Acidification with 15% HCl, filtration |
| Yield | ~67% for 3-methyl derivative |
| Melting point | 130–132 °C |
| Solubility | Dichloromethane (DCM) |
Chemical Reactions Analysis
Types of Reactions
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-(2-hydroxyethyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild to moderate conditions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiadiazine derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Tetrahydro-1,3,5-thiadiazine-2-thiones, including derivatives such as tetrahydro-5-(2-hydroxyethyl)-3-methyl-2H-1,3,5-thiadiazine-2-thione, exhibit valuable microbicidal properties, making them useful in controlling microorganisms, especially bacteria and fungi .
Mechanisms of Action
The antimicrobial activity of tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivatives is attributed to the formation of isothiocyanates and dithiocarbamic acids upon hydrolysis of the THTT ring . These compounds can disrupt microbial cell functions, leading to growth inhibition or cell death .
** широкий спектр антимикробной активности**
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Applications in Hygiene and Cosmetics
Tetrahydro-1,3,5-thiadiazine-2-thiones can be incorporated into cleansing agents like soaps and cosmetics such as ointments, creams, and deodorants, to provide antimicrobial effects . The active substances can be incorporated directly into the material or by impregnating the material with a solution or dispersion of the protective ingredient .
Material Protection
These compounds are also utilized to protect organic materials and articles from deterioration or destruction caused by microorganisms .
Target Materials
- Keratin materials : Including skins, leather, and wool
- Cellulosic materials : Including wood, cellulose, paper, and cotton
- Compositions : Including glues, printing thickeners made from starch and cellulose derivatives, and oils of all types
- Industrial applications : Including processing liquors for paper and textiles, plastics, and other synthetic materials
Methods of Application
The active substances can be applied by incorporating them into the material or impregnating the material with a solution or dispersion of the protective ingredient . Solutions for impregnation are often prepared with organic solvents such as petroleum fractions, alcohols, or ethers like ethylene glycol alkyl ether .
Synthesis and Derivatives
The synthesis of tetrahydro-2H-[1,3,5]thiadiazine-2-thione derivatives has been explored to develop compounds with enhanced activity against Mycobacterium tuberculosis . These derivatives are designed to overcome resistance developed against existing drugs like isoniazid (INH) and exhibit higher lipophilicity, which aids in their antimycobacterial activity .
Synthesis Methods
3-substituted-5-(2-hydroxyethyl)-3,4,5,6-tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives can be synthesized by reacting alkyl, cycloalkyl, or aralkyl amines with carbon disulfide, formaldehyde, and 2-aminoethanol .
Research and Development
Studies focus on synthesizing new flexible molecules of 3,4,5,6-tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives to explore their potential biological activities . The coordination behavior of thiones is of considerable interest due to their variable binding modes and the relevance of their binding sites to those in living systems . Metal complexes of thiones have garnered significant interest in recent research because of potent metal-sulfur interactions, which have several medicinal applications .
Mechanism of Action
The mechanism of action of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-(2-hydroxyethyl)-3-methyl- involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of THTT derivatives are highly dependent on substituents at N3 and N4. Below is a comparative analysis:
Key Observations:
Polar vs. Nonpolar Groups: The 2-hydroxyethyl group in THTT-OH increases hydrophilicity (logP ~0.8 for similar compounds ), enhancing bioavailability in aqueous environments. In contrast, Dazomet (logP 0.797) relies on hydrophobicity for soil penetration and pesticidal action via methyl isothiocyanate (MITC) release . The 4-carboxycyclohexylmethyl group in compound Ia () balances hydrophilicity and steric bulk, enabling antifibrinolytic activity surpassing tranexamic acid.
Antimicrobial Activity: THTT-OH derivatives show activity against Gram-positive bacteria (e.g., Bacillus subtilis) and fungi (Candida albicans), with MIC values ranging 6.25–12.5 µg/mL . Carboxycyclohexylmethyl derivatives (e.g., Ia) exhibit broader spectra, including antifibrinolytic effects, likely due to enhanced hydrogen bonding with target enzymes .
Structure-Activity Relationships (SAR) :
- N3 Substituents : Methyl groups (as in THTT-OH and Dazomet) are optimal for synthetic feasibility and moderate activity. Bulkier groups (e.g., phenylethyl) reduce solubility but may improve membrane penetration .
- N5 Substituents : Polar groups (hydroxyethyl, carboxy) enhance interactions with biological targets, while alkyl chains (e.g., butyl) prioritize lipophilicity .
Physicochemical Properties
Biological Activity
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-(2-hydroxyethyl)-3-methyl- (commonly referred to as THTT) is a compound that has garnered attention for its diverse biological activities. This article delves into the various aspects of its biological activity, including antimicrobial, antiparasitic, anticancer, and antifungal properties, supported by research findings and case studies.
Chemical Structure and Properties
- Chemical Formula : C12H16N2OS2
- Molecular Weight : 256.39 g/mol
- CAS Number : 1145-48-8
The structure of THTT consists of a thiadiazine ring with various substituents that influence its biological activity.
1. Antimicrobial Activity
THTT exhibits significant antimicrobial properties against various bacteria and fungi. A study highlighted the compound's effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The results from antimicrobial tests are summarized in the following table:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
| Trichophyton rubrum | 32 µg/mL |
These findings indicate that THTT could be a potential candidate for developing new antimicrobial agents .
2. Antiparasitic Activity
Research has shown that THTT derivatives possess notable antiparasitic effects. For instance, compounds derived from THTT demonstrated activity against Trypanosoma cruzi, the causative agent of Chagas disease. The effectiveness was comparable to standard treatments like nifurtimox at concentrations as low as 1 µg/mL .
3. Anticancer Activity
The anticancer potential of THTT has been investigated in various studies. Certain derivatives were found to exhibit cytotoxic effects against several cancer cell lines. The following table summarizes the cytotoxicity results:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 10 |
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
These results suggest that modifications to the chemical structure can enhance cytotoxicity, making THTT derivatives promising candidates for further anticancer drug development .
4. Antifungal Activity
THTT also demonstrates antifungal properties, particularly against strains like Candida krusei and Aspergillus flavus. Comparative studies indicated that some derivatives exhibited antifungal activity comparable to fluconazole, a commonly used antifungal medication . The efficacy against various fungal strains is presented below:
| Fungal Strain | Inhibition Zone (mm) |
|---|---|
| Candida krusei | 18 |
| Aspergillus flavus | 15 |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of THTT derivatives revealed that specific modifications at the N-3 and N-5 positions significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized a series of synthesized compounds to establish structure-activity relationships (SAR), concluding that lipophilic substituents positively influenced antimicrobial efficacy .
Case Study 2: Anticancer Potential
In another investigation focusing on anticancer activity, researchers synthesized a series of THTT derivatives with varying substituents. These compounds were tested against different cancer cell lines, revealing that those with aromatic groups showed superior cytotoxicity. The findings support the hypothesis that structural modifications can lead to enhanced anticancer properties .
Q & A
Q. Advanced Research Focus
- In vitro : HepG2 cell viability assays (IC₅₀ = 45 μM).
- In vivo : Rodent LD₅₀ studies (oral route; extrapolate from Dazomet LD₅₀ = 350 mg/kg) .
- Ecotoxicity : Daphnia magna EC₅₀ = 12 mg/L (moderate hazard) .
What regulatory considerations apply to its use in research?
Q. Basic Research Focus
- Environmental compliance : Follow OECD 301F (biodegradability testing) .
- Handling protocols : Use PPE (gloves, goggles) due to dermal irritation risks .
Can this compound serve as an intermediate in heterocyclic chemistry?
Advanced Research Focus
The thiadiazine-thione scaffold is versatile for:
- Metal coordination : Forms complexes with Cu(II) for catalytic applications .
- Click chemistry : Thiol-ene reactions to generate functionalized polymers .
How do researchers address stability challenges during storage?
Q. Basic Research Focus
- Lyophilization : Store at -20°C in amber vials to prevent photodegradation.
- Stabilizers : Add 1% ascorbic acid to aqueous solutions to inhibit oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
